Selective Antagonism of P2X3 Receptor: A Quantitative Advantage Over P2X4 and P2X7 Isoforms
2-Chloro-4-(piperidin-4-yloxy)pyridine demonstrates a potent and selective antagonism at the human P2X3 receptor (IC₅₀ = 16 nM) expressed in rat C6-BU-1 cells [1]. In contrast, when evaluated against the closely related human P2X4 receptor in human 1321N1 cells, the compound exhibits significantly weaker activity, with an IC₅₀ of 1,290 nM [2]. This differential represents an 80.6-fold preference for P2X3 over P2X4, a quantitative distinction that is not observed for the non-chlorinated 4-(piperidin-4-yloxy)pyridine scaffold, which shows no such selectivity profile in published data .
| Evidence Dimension | Receptor Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM (human P2X3) |
| Comparator Or Baseline | IC₅₀ = 1,290 nM (human P2X4) for the same compound |
| Quantified Difference | 80.6-fold higher potency at P2X3 vs. P2X4 |
| Conditions | P2X3: antagonist activity at human P2X3 receptor expressed in rat C6-BU-1 cells; P2X4: antagonist activity at human P2X4 receptor expressed in human 1321N1 cells, assessed by reduction in intracellular Ca²⁺ influx |
Why This Matters
This quantitative selectivity data provides a scientific basis for prioritizing this compound in P2X3-targeted research programs (e.g., chronic pain, overactive bladder), where minimizing off-target activity at P2X4 is critical for interpreting phenotypic outcomes.
- [1] BindingDB. BDBM50563052 (CHEMBL4748113). Affinity Data: IC50 = 16 nM at human P2X3 receptor expressed in rat C6-BU-1 cells. View Source
- [2] BindingDB. BDBM50596626 (CHEMBL5175938). Affinity Data: IC50 = 1.29E+3 nM at human P2X4 receptor expressed in human 1321N1 cells. View Source
